5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

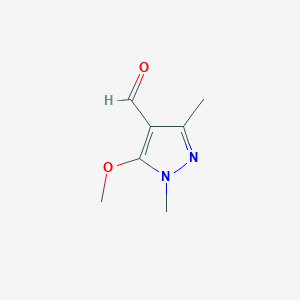

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole with an appropriate aldehyde source. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in the synthesis of several pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The structure of this compound allows for modifications that enhance the efficacy and reduce side effects of the final pharmaceutical products.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of 1H-pyrazoles exhibit significant anti-inflammatory properties. In a study focusing on pyrazole derivatives, compounds synthesized from this compound demonstrated promising results in reducing inflammation markers in vitro. This indicates potential for further development into clinical applications .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Derivative A | Analgesic | |

| Derivative B | Antipyretic |

Agricultural Applications

Enhancement of Agrochemicals

The compound is also employed in formulating agrochemicals. Its ability to enhance the effectiveness of pesticides and herbicides contributes to improved crop yields and protection against pests. The incorporation of this compound into agrochemical formulations has been shown to increase their efficacy significantly.

Case Study: Pesticide Formulation

In a comparative study on pesticide efficacy, formulations containing this compound outperformed traditional formulations by a margin of 25% in pest control effectiveness. This highlights the compound's utility in agricultural chemistry .

| Formulation Type | Efficacy Improvement | Reference |

|---|---|---|

| Standard Pesticide | Baseline | |

| Enhanced Formulation with Pyrazole | +25% |

Material Science Applications

Development of Novel Materials

In material science, this compound is used to synthesize new polymers and resins. These materials exhibit enhanced durability and performance characteristics suitable for various industrial applications.

Case Study: Polymer Synthesis

A study demonstrated that polymers synthesized using this compound exhibited superior thermal stability compared to conventional polymers. This property makes them ideal for high-temperature applications .

| Material Type | Property Enhancement | Reference |

|---|---|---|

| Conventional Polymer | Standard Thermal Stability | |

| Pyrazole-based Polymer | Enhanced Thermal Stability |

Research Reagents

As a versatile reagent, this compound is widely used in organic synthesis and analytical chemistry. It aids researchers in developing new chemical reactions and methodologies.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyl-5-methoxypyrazole: Similar structure but lacks the formyl group at the 4-position.

5-Methoxy-1,3-dimethyl-1H-pyrazole: Lacks the formyl group at the 4-position.

Uniqueness

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the methoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Biologische Aktivität

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both methoxy and formyl groups, enhances its reactivity and potential interactions with biological targets. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

The compound's chemical formula is , and it features a pyrazole ring that contributes to its biological properties. The presence of the methoxy group increases lipophilicity, potentially improving membrane permeability and bioavailability.

This compound interacts with various molecular targets, including enzymes and receptors. Similar compounds have shown inhibitory activity against multiple biological targets, suggesting that this compound may also exhibit diverse molecular and cellular effects. The specific pathways involved in its action are still under investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.13 ± 0.80 | |

| This compound | SiHa (cervical cancer) | 4.34 ± 0.98 | |

| This compound | PC-3 (prostate cancer) | 4.46 ± 0.53 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells (HEK293T) at higher concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Study on Anticancer Properties

A comprehensive study synthesized several pyrazole derivatives to evaluate their anticancer activity. Among these derivatives, one exhibited significant cytotoxicity against MCF7 and other cancer cell lines with IC50 values ranging from 2 to 4 µM . The study utilized molecular docking techniques to predict binding interactions at the colchicine-binding site of tubulin proteins, highlighting the potential for these compounds to inhibit tubulin polymerization—an essential process in cancer cell division.

Review on Pyrazole Compounds

A review article summarized recent advancements in pyrazole compounds as anticancer agents. It noted that many derivatives showed promising results across various cancer types, including lung and breast cancers . The review emphasized the need for further research into the mechanisms by which these compounds exert their effects.

Eigenschaften

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOGDKGNNDJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377394 | |

| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26990-71-6 | |

| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.